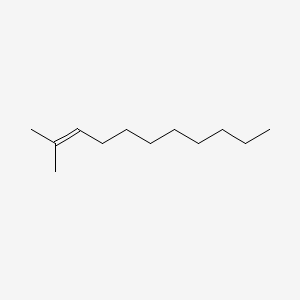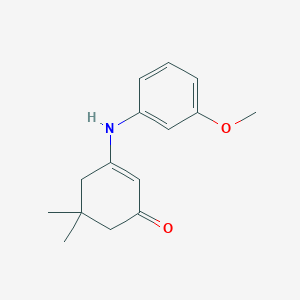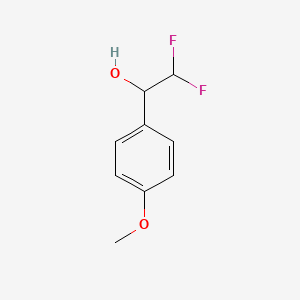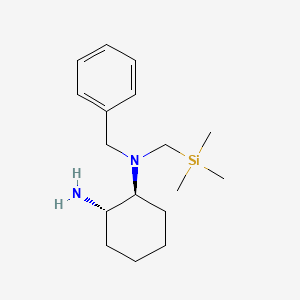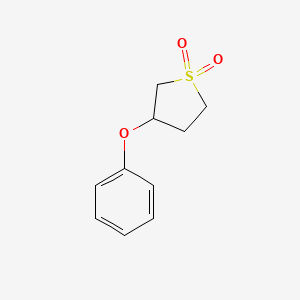
3-Phenoxytetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenoxytetrahydrothiophene 1,1-dioxide is a heterocyclic compound that belongs to the class of thiophene dioxides Thiophene dioxides are characterized by the presence of a sulfur atom in a five-membered ring, which is bonded to two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Phenoxytetrahydrothiophene 1,1-dioxide can be synthesized through the oxidation of tetrahydrothiophene derivatives. The most common reagents used for this oxidation include organic peracids such as peracetic acid, perbenzoic acid, m-chloroperbenzoic acid, and trifluoroperacetic acid . Dimethyldioxirane is also a useful reagent for this oxidation process . The reaction is typically carried out under neutral conditions, and the workup procedure is relatively simple as the dimethyldioxirane is converted into acetone .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of inorganic oxidizing agents such as sodium perborate (NaBO3·4H2O) in acetic acid (AcOH) or fluorine in water/acetonitrile (F2/H2O/CH3CN) to achieve better yields . These methods are scalable and can be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenoxytetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound back to its thiophene form.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the thiophene ring.
Cycloaddition: The compound can participate in Diels-Alder reactions as a dienophile or a diene.
Common Reagents and Conditions
Oxidation: Peracids (e.g., peracetic acid, m-chloroperbenzoic acid), dimethyldioxirane.
Reduction: Hydrogenation using transition metal catalysts.
Substitution: Nucleophiles such as amines or alkoxides.
Cycloaddition: Dienes or dienophiles in the presence of a catalyst or under thermal conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiophene derivatives.
Substitution: Substituted thiophene or phenoxy derivatives.
Cycloaddition: Cycloadducts with various ring sizes.
Aplicaciones Científicas De Investigación
3-Phenoxytetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Phenoxytetrahydrothiophene 1,1-dioxide involves its ability to participate in various chemical reactions due to the presence of the sulfur dioxide group. This group can act as an electron-withdrawing moiety, making the compound a good Michael acceptor and dienophile . The compound can interact with molecular targets through nucleophilic addition or cycloaddition reactions, leading to the formation of new chemical bonds and the modulation of biological pathways .
Comparación Con Compuestos Similares
3-Phenoxytetrahydrothiophene 1,1-dioxide can be compared with other thiophene dioxides and related compounds:
Thiophene 1,1-dioxide: Similar in structure but lacks the phenoxy group, making it less versatile in certain reactions.
3-Phenylthiophene 1,1-dioxide: Contains a phenyl group instead of a phenoxy group, leading to different reactivity and applications.
3-Methylthiophene 1,1-dioxide: Contains a methyl group, which affects its electronic properties and reactivity.
Propiedades
Fórmula molecular |
C10H12O3S |
|---|---|
Peso molecular |
212.27 g/mol |
Nombre IUPAC |
3-phenoxythiolane 1,1-dioxide |
InChI |
InChI=1S/C10H12O3S/c11-14(12)7-6-10(8-14)13-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Clave InChI |
LALZVUZOCGQJGE-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]-](/img/structure/B11940365.png)

